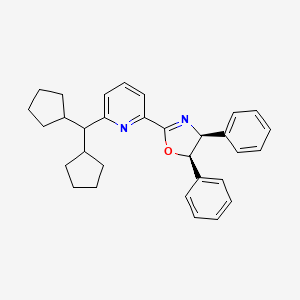

(4S,5R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4S,5R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C31H34N2O and its molecular weight is 450.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(4S,5R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a synthetic compound with a molecular formula of C31H34N2O and a molecular weight of 450.6 g/mol. Its unique structure incorporates a pyridine ring and an oxazole moiety, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound has been primarily investigated in the context of its potential pharmacological effects. Studies suggest that it may interact with various biological targets, including receptors and enzymes involved in neurological and cardiovascular functions. The specific mechanisms are still under research, but preliminary findings indicate that it could exhibit:

- Antioxidant properties : Potentially reducing oxidative stress in cells.

- Neuroprotective effects : Possibly offering protection against neurodegenerative conditions.

- Anti-inflammatory activity : Implicating its role in modulating inflammatory pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit certain enzymes associated with inflammation and oxidative stress. For instance:

- Cell Culture Experiments : The compound showed significant inhibition of nitric oxide production in activated macrophages, suggesting anti-inflammatory properties.

- Neuroblastoma Models : In studies using neuroblastoma cell lines, the compound exhibited protective effects against apoptosis induced by oxidative stress.

In Vivo Studies

Preliminary animal studies have indicated that this compound may have beneficial effects on behavior and cognitive function:

- Rodent Models : Administration of the compound resulted in improved memory and learning capabilities in rodent models of cognitive decline.

- Cardiovascular Impact : Observations from cardiovascular models suggest potential benefits in heart function and reduced markers of cardiac stress.

Case Study 1: Neuroprotective Effects

A study conducted on mice exposed to neurotoxic agents found that those treated with this compound exhibited significantly lower levels of neuroinflammation compared to control groups. This suggests a promising role for the compound in preventing neurodegeneration.

Case Study 2: Cardiovascular Health

In a controlled study involving hypertensive rats, treatment with the compound led to a notable decrease in blood pressure and improved endothelial function. These findings underscore its potential as a therapeutic agent for cardiovascular diseases.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Current data indicate that the compound has a low toxicity profile; however, comprehensive toxicological studies are necessary to establish safe dosage levels for potential therapeutic applications.

Summary Table of Biological Activities

Wissenschaftliche Forschungsanwendungen

Asymmetric Catalysis

One of the primary applications of (4S,5R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is as a ligand in asymmetric catalysis. Ligands play a crucial role in facilitating chemical reactions that produce chiral products. The specific stereochemistry of this compound allows it to effectively influence the outcome of reactions, leading to high enantioselectivity.

Case Studies

- Catalytic Reactions : Research has shown that this compound can be utilized in various catalytic reactions such as the asymmetric synthesis of alcohols and amines. For instance, studies indicate that the use of this ligand can enhance the yield and selectivity of reactions involving aldehydes and ketones .

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential biological activities. Its structural characteristics may contribute to interactions with biological targets, making it a candidate for drug development.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of oxazoline compounds exhibit antimicrobial activity. Research indicates that modifications to the oxazoline structure can lead to enhanced efficacy against specific pathogens .

- Anti-cancer Activity : Some studies have highlighted the potential anti-cancer properties of oxazoline derivatives, suggesting that this compound could be explored further for its therapeutic effects against various cancer types.

Material Science

In material science, oxazolines are being investigated for their utility in creating novel materials with specific properties. The unique structural attributes of this compound allow for potential applications in polymer chemistry and nanotechnology.

Research Findings

Eigenschaften

IUPAC Name |

(4S,5R)-2-[6-(dicyclopentylmethyl)pyridin-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N2O/c1-3-16-24(17-4-1)29-30(25-18-5-2-6-19-25)34-31(33-29)27-21-11-20-26(32-27)28(22-12-7-8-13-22)23-14-9-10-15-23/h1-6,11,16-23,28-30H,7-10,12-15H2/t29-,30+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUAFMKUWVCJPQ-XZWHSSHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2CCCC2)C3=CC=CC(=N3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)C(C2CCCC2)C3=CC=CC(=N3)C4=N[C@H]([C@H](O4)C5=CC=CC=C5)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N2O |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.